molecular formula C15H19F3N4O2 B2779062 1-[(Oxolan-2-yl)methyl]-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea CAS No. 2415563-61-8

1-[(Oxolan-2-yl)methyl]-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea

Cat. No.: B2779062
CAS No.: 2415563-61-8
M. Wt: 344.338
InChI Key: ZGHQKFADBZQBMU-UHFFFAOYSA-N
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Description

1-[(Oxolan-2-yl)methyl]-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of oxolane, pyridine, and azetidine moieties, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxolan-2-yl)methyl]-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea typically involves multi-step organic reactions. One common approach includes:

    Formation of the Oxolane Moiety: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is often introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with an appropriate nucleophile.

    Azetidine Ring Formation: The azetidine ring can be constructed through a cyclization reaction involving a suitable amine and a halogenated precursor.

    Urea Formation: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(Oxolan-2-yl)methyl]-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[(Oxolan-2-yl)methyl]-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 1-[(Oxolan-2-yl)methyl]-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

    1-(Oxolan-2-ylmethyl)-3-[1-[4-(methyl)pyridin-2-yl]azetidin-3-yl]urea: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-(Oxolan-2-ylmethyl)-3-[1-[4-(chloromethyl)pyridin-2-yl]azetidin-3-yl]urea: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

Uniqueness: 1-[(Oxolan-2-yl)methyl]-3-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}urea stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O2/c16-15(17,18)10-3-4-19-13(6-10)22-8-11(9-22)21-14(23)20-7-12-2-1-5-24-12/h3-4,6,11-12H,1-2,5,7-9H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHQKFADBZQBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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